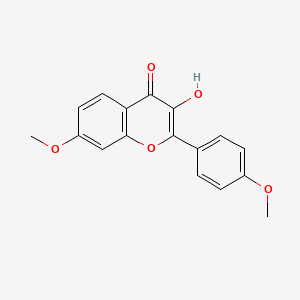

7,4'-Dimethoxy-3-hydroxyflavone

Beschreibung

The exact mass of the compound 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102029. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7,4'-Dimethoxy-3-hydroxyflavone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,4'-Dimethoxy-3-hydroxyflavone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)17-16(19)15(18)13-8-7-12(21-2)9-14(13)22-17/h3-9,19H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHXSMSQHPVVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157285 | |

| Record name | 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13198-99-7 | |

| Record name | 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013198997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC102029 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23PX5UCA2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7,4'-Dimethoxy-3-hydroxyflavone: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dimethoxy-3-hydroxyflavone is a methoxyflavone that has garnered significant interest due to its potential therapeutic properties, notably as a protease-activated receptor 4 (PAR4) antagonist with antithrombotic activity. This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and characterization of this compound. While found in the rhizomes of Kaempferia parviflora (black ginger), this guide also presents generalized protocols applicable to flavonoid isolation from plant matrices. Furthermore, it delineates the known signaling pathways associated with its biological activity and outlines a comprehensive experimental workflow for its study.

Natural Sources

The primary documented natural source of 7,4'-Dimethoxy-3-hydroxyflavone is the rhizome of Kaempferia parviflora, a plant in the ginger family (Zingiberaceae), commonly known as black ginger or 'Krachaidum' in Thailand.[1] Phytochemical analyses of K. parviflora extracts have consistently identified the presence of numerous polymethoxyflavones, including 7,4'-Dimethoxy-3-hydroxyflavone.[1] While other plant sources may exist, K. parviflora remains the most scientifically substantiated origin of this compound.

Extraction and Isolation Protocols

The isolation of 7,4'-Dimethoxy-3-hydroxyflavone from its natural source involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are detailed methodologies based on established techniques for flavonoid isolation from Kaempferia parviflora and other plant materials.

Extraction Methodologies

The initial step involves the extraction of crude flavonoids from the plant matrix. Ethanolic extraction is a common and effective method.

Protocol 2.1.1: Maceration Extraction

-

Preparation of Plant Material: Air-dry the rhizomes of Kaempferia parviflora at a controlled temperature (e.g., 60°C) and grind them into a fine powder (e.g., to pass through an 80-mesh screen).

-

Maceration: Immerse the powdered plant material in 95% (v/v) ethanol (B145695) at a solid-to-solvent ratio of 1:10 (w/v) in a sealed container.

-

Extraction: Allow the mixture to stand for a period of 7 days at room temperature with occasional agitation.

-

Filtration and Concentration: Filter the mixture to separate the extract from the solid plant residue. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to yield the crude ethanolic extract.

Protocol 2.1.2: Sonication-Assisted Extraction (SAE)

-

Preparation of Plant Material: Prepare the plant material as described in Protocol 2.1.1.

-

Sonication: Place the powdered plant material in a flask with 95% (v/v) ethanol at a solid-to-solvent ratio of 1:10 (w/v).

-

Extraction: Immerse the flask in an ultrasonic bath and sonicate for a period of 15-45 minutes at a controlled temperature.

-

Filtration and Concentration: Filter and concentrate the extract as described in Protocol 2.1.1.

Purification

The crude extract, containing a mixture of compounds, requires further purification to isolate 7,4'-Dimethoxy-3-hydroxyflavone. Column chromatography is a standard and effective technique for this purpose.

Protocol 2.2.1: Silica (B1680970) Gel Column Chromatography

-

Column Preparation: Prepare a glass column packed with silica gel (e.g., 60-120 mesh) using a suitable non-polar solvent as the slurry.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and allow it to dry. Carefully load the dried sample onto the top of the prepared column.

-

Elution: Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate (B1210297), acetone, or methanol) in a stepwise or gradient manner. A common starting gradient could be n-hexane:ethyl acetate (9:1), gradually increasing to 100% ethyl acetate and then introducing methanol (B129727).

-

Fraction Collection: Collect the eluate in fractions of a defined volume.

-

Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) with a suitable solvent system (e.g., toluene:chloroform:acetone:formic acid in a 5:4:1:0.2 ratio) and visualize under UV light (254 nm and 366 nm).

-

Pooling and Concentration: Combine the fractions containing the pure compound, as determined by TLC, and evaporate the solvent to yield the isolated 7,4'-Dimethoxy-3-hydroxyflavone.

Protocol 2.2.2: Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity, preparative HPLC can be employed on the semi-purified fractions from column chromatography.

-

Column: Utilize a preparative C18 column.

-

Mobile Phase: A gradient of water (often with a small percentage of acid, e.g., 0.1% formic acid) and methanol or acetonitrile (B52724) is typically used. The exact gradient will need to be optimized based on analytical HPLC results.

-

Detection: Monitor the elution profile using a UV detector at a wavelength determined from the UV spectrum of the compound (e.g., around 254 nm or 330 nm).

-

Fraction Collection: Collect the peak corresponding to 7,4'-Dimethoxy-3-hydroxyflavone.

-

Solvent Evaporation: Remove the solvent from the collected fraction to obtain the highly purified compound.

Data Presentation

Quantitative data for 7,4'-Dimethoxy-3-hydroxyflavone is not extensively reported in the literature, with most studies on Kaempferia parviflora focusing on more abundant methoxyflavones. The following table summarizes the content of major methoxyflavones found in K. parviflora extracts to provide context.

| Methoxyflavone | Content (% w/w in Crude Extract) | Extraction Method | Analytical Method | Reference |

| 5,7-Dimethoxyflavone (B190784) | 33.88 | 95% Ethanol Maceration | HPLC | [2] |

| 5,7,4'-Trimethoxyflavone | 10.04 | 95% Ethanol Maceration | HPLC | [2] |

| 3,5,7,3',4'-Pentamethoxyflavone | 7.30 | 95% Ethanol Maceration | HPLC | [2] |

| 5-Hydroxy-3,7-dimethoxyflavone | 6.00 | 95% Ethanol Maceration | HPLC | [2] |

| 3,5,7,4'-Tetramethoxyflavone | 3.67 | 95% Ethanol Maceration | HPLC | [2] |

| 5,7-Dimethoxyflavone | ~2.15 g/100g of dry rhizomes | 95% Ethanol Soxhlet | TLC-Densitometry | [3][4] |

Note: The yield of specific flavonoids can vary significantly based on the plant's geographical source, harvest time, and the extraction and purification methods employed.

Mandatory Visualizations

Signaling Pathway

7,4'-Dimethoxy-3-hydroxyflavone acts as an antagonist of Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor involved in platelet activation.[1] PAR4 activation by thrombin initiates downstream signaling through Gq and G12/13 pathways.[5]

Caption: PAR4 Signaling Pathway Inhibition by 7,4'-Dimethoxy-3-hydroxyflavone.

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and characterization of 7,4'-Dimethoxy-3-hydroxyflavone from a plant source.

Caption: General workflow for isolation and characterization of 7,4'-Dimethoxy-3-hydroxyflavone.

Conclusion

7,4'-Dimethoxy-3-hydroxyflavone is a promising natural product with demonstrated biological activity. Its primary known source is Kaempferia parviflora. The isolation of this compound can be achieved through standard phytochemical techniques such as solvent extraction and column chromatography. While quantitative data for this specific flavone is sparse, the methodologies outlined in this guide provide a robust framework for its extraction, purification, and characterization. The elucidation of its role as a PAR4 antagonist opens avenues for further research into its therapeutic potential, particularly in the context of thrombotic diseases. This guide serves as a valuable technical resource for researchers aiming to explore the scientific and medicinal applications of 7,4'-Dimethoxy-3-hydroxyflavone.

References

- 1. myfoodresearch.com [myfoodresearch.com]

- 2. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of 7,4'-Dimethoxy-3-hydroxyflavone in Plants

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the biosynthetic pathway of 7,4'-Dimethoxy-3-hydroxyflavone, a methoxylated flavonoid with potential pharmacological activities.[1][2] It details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and illustrates the core pathway and workflows using diagrams.

Introduction to 7,4'-Dimethoxy-3-hydroxyflavone

Flavonoids are a diverse class of plant secondary metabolites derived from the phenylpropanoid pathway, characterized by a C6-C3-C6 carbon skeleton.[3][4] Within this large family, methoxylated flavonoids are of significant interest due to their enhanced biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] The addition of methyl groups, a process catalyzed by O-methyltransferases (OMTs), increases the lipophilicity and metabolic stability of the flavonoid, potentially improving its bioavailability and efficacy.[7][8] 7,4'-Dimethoxy-3-hydroxyflavone is a specific flavone (B191248) that has been identified as a promising antiplatelet agent with antithrombotic activity.[1][2] Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at large-scale production in microbial or plant-based systems.[9][10][11]

Core Biosynthetic Pathway

The formation of 7,4'-Dimethoxy-3-hydroxyflavone is a multi-step process that begins with primary metabolites and involves several key enzyme classes of the general flavonoid biosynthetic pathway. The pathway can be conceptually divided into three main stages:

-

Phenylpropanoid Pathway: Synthesis of the precursor p-Coumaroyl-CoA from phenylalanine.

-

Core Flavonoid Skeleton Formation: Assembly of the flavanone (B1672756) and subsequent hydroxylation to form a flavonol backbone.

-

Tailoring Reactions: Specific methylation events that yield the final product.

The central pathway proceeds as follows:

-

Phenylalanine is converted to p-Coumaroyl-CoA through the action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).[12][13]

-

Chalcone (B49325) Synthase (CHS) , a key rate-limiting enzyme, catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form Naringenin (B18129) Chalcone .[3][4]

-

Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone into (2S)-Naringenin , a flavanone intermediate.[13][14]

-

Flavanone 3-Hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, hydroxylates naringenin at the C3 position to produce Dihydrokaempferol (DHK) .[13][15]

-

Flavonol Synthase (FLS) , another key dioxygenase, introduces a double bond between C2 and C3 of DHK, converting it into the flavonol Kaempferol (3,5,7,4'-tetrahydroxyflavone).[3][15]

-

Flavonoid 7-O-methyltransferase (F7OMT) transfers a methyl group from S-adenosyl-methionine (SAM) to the 7-hydroxyl group of Kaempferol.[8]

-

Flavonoid 4'-O-methyltransferase (F4'OMT) catalyzes the methylation of the 4'-hydroxyl group on the B-ring.[16]

The order of the final two methylation steps can potentially be reversed, depending on the substrate specificities of the particular OMTs present in the plant species.

Caption: General biosynthetic pathway leading to 7,4'-Dimethoxy-3-hydroxyflavone.

Key Enzymes and Quantitative Data

The efficiency of the biosynthetic pathway is determined by the catalytic properties of its enzymes. While specific kinetic data for the synthesis of 7,4'-dimethoxy-3-hydroxyflavone is not extensively documented in a single system, data from homologous enzymes characterized in various plants provide valuable insights. O-methyltransferases, in particular, often exhibit broad substrate specificity but with clear preferences that dictate the final products in a given plant.[5][6][8]

| Enzyme | Abbreviation | EC Number | Source Organism (Example) | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | Reference |

| Chalcone Synthase | CHS | 2.3.1.74 | Petroselinum crispum | p-Coumaroyl-CoA, Malonyl-CoA | 1.6, 31 | 1.7 | [3] |

| Chalcone Isomerase | CHI | 5.5.1.6 | Medicago sativa | Naringenin Chalcone | 30 | 1200 | [4] |

| Flavanone 3-Hydroxylase | F3H | 1.14.11.9 | Arabidopsis thaliana | Naringenin | ~50 | - | [13][15] |

| Flavonol Synthase | FLS | 1.14.20.6 | Citrus unshiu | Dihydrokaempferol | 1.6 | - | [3] |

| Flavonoid 7-O-methyltransferase | F7OMT | 2.1.1.231 | Mentha x piperita | Apigenin, Luteolin | 11, 23 | - | [5][8] |

| Flavonoid 4'-O-methyltransferase | F4'OMT | 2.1.1.- | Citrus reticulata | (2S)-Eriodictyol | 13.7 | 0.015 | [16] |

Note: The data presented are from various sources and for enzymes that may have different substrate preferences than those strictly involved in 7,4'-Dimethoxy-3-hydroxyflavone synthesis. This table serves as a comparative reference.

Experimental Protocols

Elucidating a biosynthetic pathway and characterizing its components requires a combination of analytical chemistry, molecular biology, and biochemistry techniques.

This protocol describes a general method for extracting and analyzing flavonoids.

-

Sample Preparation:

-

Harvest fresh plant tissue (e.g., leaves, flowers) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize the tissue to dryness.

-

Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

-

-

Extraction:

-

Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of extraction solvent (e.g., 80% methanol (B129727) in water).

-

Vortex thoroughly to mix.

-

Sonicate the mixture in a water bath for 20 minutes to enhance cell lysis and extraction.[17]

-

Centrifuge at 14,000 rpm for 15 minutes to pellet cell debris.[18]

-

-

Analysis by UPLC-MS/MS:

-

Carefully transfer the supernatant to a new tube.

-

Filter the extract through a 0.22 µm syringe filter into an HPLC vial.

-

Inject the sample into a UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

Separate compounds using a C18 reverse-phase column with a gradient of water and acetonitrile (B52724) (both containing 0.1% formic acid).

-

Identify and quantify 7,4'-Dimethoxy-3-hydroxyflavone by comparing its retention time and mass fragmentation pattern (MS/MS) to an authentic chemical standard.[17]

-

This workflow is used to confirm the function of a candidate gene identified through transcriptomics or homology-based cloning.

-

Gene Cloning and Vector Construction:

-

Isolate total RNA from the plant tissue of interest.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the putative OMT gene using PCR with gene-specific primers.

-

Clone the PCR product into an expression vector suitable for a heterologous host (e.g., E. coli pET vectors or yeast expression vectors).

-

-

Heterologous Protein Expression and Purification:

-

Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the culture to mid-log phase (OD₆₀₀ ≈ 0.6) and induce protein expression with IPTG.

-

Harvest the cells by centrifugation and lyse them using sonication.

-

Purify the recombinant protein, often engineered with a His-tag, using affinity chromatography (e.g., Ni-NTA resin).

-

Verify protein purity and size using SDS-PAGE.

-

-

In Vitro Enzyme Assay:

-

Prepare a reaction mixture containing:

-

Purified recombinant OMT enzyme (1-5 µg).

-

The potential flavonoid substrate (e.g., Kaempferol) at a known concentration (e.g., 100 µM).

-

The methyl donor, S-adenosyl-methionine (SAM) (e.g., 200 µM).

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Stop the reaction by adding an equal volume of acetonitrile or methanol.

-

-

Product Identification:

-

Analyze the reaction products using HPLC or UPLC-MS as described in Protocol 4.1.

-

Confirm the formation of the methylated product by observing a new peak with the expected mass shift (+14 Da for each methyl group) compared to the substrate.

-

Caption: A typical workflow for the functional characterization of a candidate enzyme.

Conclusion

The biosynthesis of 7,4'-Dimethoxy-3-hydroxyflavone relies on the core flavonoid pathway, which is subsequently modified by specific O-methyltransferases. While the general steps are well-understood, the precise enzymes, their kinetic properties, and regulatory mechanisms are often species-specific. Future research should focus on identifying and characterizing the specific F7OMTs and F4'OMTs responsible for its synthesis in plants known to produce this compound. This knowledge is paramount for developing robust metabolic engineering strategies to produce this and other high-value methoxylated flavonoids for pharmaceutical and nutraceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Flavonoid Biosynthesis Network in Plants | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production of methoxylated flavonoids in yeast using ring A hydroxylases and flavonoid O-methyltransferases from sweet basil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Production of Complex Flavonoids [wsu.technologypublisher.com]

- 11. researchgate.net [researchgate.net]

- 12. tuscany-diet.net [tuscany-diet.net]

- 13. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 14. researchgate.net [researchgate.net]

- 15. Functional Characterization of Flavanone 3-Hydroxylase (F3H) and Its Role in Anthocyanin and Flavonoid Biosynthesis in Mulberry [mdpi.com]

- 16. Identification of two new flavone 4′-O-methyltransferases and their application in de novo biosynthesis of (2S)-hesperetin in Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 17. edenrcn.com [edenrcn.com]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide on 7,4'-Dimethoxy-3-hydroxyflavone: Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dimethoxy-3-hydroxyflavone is a flavonoid that has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical structure, stereochemistry, physicochemical properties, and its role as a protease-activated receptor 4 (PAR4) antagonist. Detailed experimental protocols for its synthesis, though not explicitly found for this specific molecule, are inferred from the synthesis of analogous compounds. Furthermore, this guide outlines methodologies for key biological assays to evaluate its antithrombotic and antiplatelet activities.

Chemical Structure and Properties

7,4'-Dimethoxy-3-hydroxyflavone belongs to the flavonol subclass of flavonoids, characterized by a 3-hydroxy-2-phenylchromen-4-one backbone. The flavone (B191248) core consists of two fused rings (A and C) and a phenyl ring (B) attached at the 2-position of the C ring. In this specific molecule, methoxy (B1213986) groups are substituted at the 7-position of the A ring and the 4'-position of the B ring, with a hydroxyl group at the 3-position of the C ring.

Due to the absence of chiral centers in its core structure, 7,4'-Dimethoxy-3-hydroxyflavone does not exhibit stereoisomerism.

Table 1: Physicochemical Properties of 7,4'-Dimethoxy-3-hydroxyflavone

| Property | Value | Source |

| IUPAC Name | 3-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |

| Molecular Formula | C₁₇H₁₄O₅ | [1][2] |

| Molecular Weight | 298.29 g/mol | [1][2] |

| Melting Point | 196-197 °C | [3] |

| Solubility | Soluble in Methanol | [3] |

| Appearance | Yellow crystals | [3] |

Table 2: Spectroscopic Data for 7,4'-Dimethoxy-3-hydroxyflavone

| Spectroscopic Technique | Data |

| ¹H NMR | Specific spectral data not available in the searched literature. |

| ¹³C NMR | Specific spectral data not available in the searched literature. |

| Infrared (IR) Spectroscopy | Specific spectral data not available in the searched literature. |

| Mass Spectrometry (MS) | Specific spectral data not available in the searched literature. |

Note: While the literature confirms the characterization of 7,4'-Dimethoxy-3-hydroxyflavone by these spectroscopic methods, the detailed spectral data is not publicly available.

Synthesis

A specific, detailed synthesis protocol for 7,4'-Dimethoxy-3-hydroxyflavone is not explicitly available in the reviewed literature. However, the synthesis can be reasonably inferred from established methods for analogous flavonoids, primarily through a two-step process involving a Claisen-Schmidt condensation followed by an Algar-Flynn-Oyamada (AFO) reaction.

Figure 1: Proposed synthetic workflow for 7,4'-Dimethoxy-3-hydroxyflavone.

Experimental Protocol (Inferred)

Step 1: Synthesis of 2'-Hydroxy-4,4'-dimethoxychalcone (Claisen-Schmidt Condensation)

-

Dissolve equimolar amounts of 2'-hydroxy-4'-methoxyacetophenone and 4-methoxybenzaldehyde in ethanol in a round-bottom flask.

-

Slowly add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).

-

Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Collect the solid precipitate by vacuum filtration, wash with water until the filtrate is neutral, and dry the product.

-

If necessary, purify the crude chalcone by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 7,4'-Dimethoxy-3-hydroxyflavone (Algar-Flynn-Oyamada Reaction)

-

Dissolve the synthesized 2'-hydroxy-4,4'-dimethoxychalcone in a suitable solvent such as ethanol.

-

Add an aqueous solution of a base (e.g., NaOH or KOH).

-

Slowly add hydrogen peroxide (H₂O₂) to the reaction mixture while maintaining the temperature, typically at or below room temperature.

-

Stir the reaction mixture for several hours and monitor its progress by TLC.

-

Upon completion, cool the mixture and acidify with a dilute acid to precipitate the 3-hydroxyflavone.

-

Collect the solid product by vacuum filtration, wash with water, and dry.

-

Purify the crude product by column chromatography on silica (B1680970) gel, followed by recrystallization if necessary.

Biological Activity: PAR4 Antagonism

7,4'-Dimethoxy-3-hydroxyflavone has been identified as a potent antagonist of Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor involved in thrombin-induced platelet activation. By inhibiting PAR4, this compound demonstrates significant antithrombotic and antiplatelet effects.

Figure 2: Inhibition of the PAR4 signaling pathway by 7,4'-Dimethoxy-3-hydroxyflavone.

Experimental Protocols for Biological Assays

3.1.1. Human Platelet Aggregation Assay (General Protocol)

This assay measures the ability of a compound to inhibit platelet aggregation induced by a PAR4 agonist.

-

Platelet-Rich Plasma (PRP) Preparation:

-

Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

-

-

Platelet Aggregation Measurement:

-

Use a light transmission aggregometer to measure platelet aggregation.

-

Pre-warm the PRP aliquots to 37°C.

-

Add the test compound (7,4'-Dimethoxy-3-hydroxyflavone) at various concentrations or a vehicle control to the PRP and incubate for a specified time.

-

Initiate platelet aggregation by adding a PAR4 agonist peptide (e.g., AYPGKF-NH₂).

-

Monitor the change in light transmission over time, which corresponds to the extent of platelet aggregation.

-

Calculate the percentage of inhibition of aggregation compared to the vehicle control.

-

3.1.2. β-Arrestin Recruitment Assay (General Protocol)

This assay determines if the compound's antagonism of PAR4 involves the β-arrestin pathway.

-

Cell Culture:

-

Use a cell line (e.g., CHO-K1 or HEK293) stably co-expressing a tagged human PAR4 receptor and a β-arrestin-enzyme fragment complementation (EFC) system.

-

Culture the cells in an appropriate medium and conditions.

-

-

Assay Procedure:

-

Seed the cells into a microplate and incubate.

-

Treat the cells with various concentrations of the test compound (7,4'-Dimethoxy-3-hydroxyflavone) or a vehicle control.

-

Stimulate the cells with a PAR4 agonist.

-

Add the EFC substrate and incubate to allow for signal development.

-

Measure the luminescence signal, which is proportional to the extent of β-arrestin recruitment.

-

Determine the inhibitory effect of the compound on agonist-induced β-arrestin recruitment.

-

3.1.3. Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice

This in vivo model assesses the antithrombotic efficacy of the compound.

-

Animal Preparation:

-

Anesthetize the mice (e.g., with an intraperitoneal injection of a suitable anesthetic).

-

Surgically expose the common carotid artery.

-

-

Thrombus Induction:

-

Apply a filter paper saturated with a ferric chloride (FeCl₃) solution to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes) to induce endothelial injury and subsequent thrombosis.

-

-

Blood Flow Monitoring:

-

Monitor the blood flow in the carotid artery using a Doppler flow probe.

-

The time to occlusion (cessation of blood flow) is the primary endpoint.

-

-

Drug Administration:

-

Administer 7,4'-Dimethoxy-3-hydroxyflavone or a vehicle control to the mice (e.g., via oral gavage or intravenous injection) at a specified time before the induction of thrombosis.

-

-

Data Analysis:

-

Compare the time to occlusion in the treated group with the control group to determine the antithrombotic effect of the compound.

-

Conclusion

7,4'-Dimethoxy-3-hydroxyflavone is a promising small molecule with well-defined antiplatelet and antithrombotic properties mediated through the antagonism of the PAR4 receptor. While its synthesis is based on established flavonoid chemistry, a specific, optimized protocol is yet to be published. The lack of publicly available, detailed spectroscopic data also presents a challenge for comprehensive characterization. The experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of this and similar compounds. Further research is warranted to fully elucidate its therapeutic potential, including detailed pharmacokinetic and pharmacodynamic studies, as well as the optimization of its synthesis.

References

Physical and chemical properties of 7,4'-Dimethoxy-3-hydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dimethoxy-3-hydroxyflavone is a flavonoid that has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an in-depth look at its biological activities, particularly its role as a Protease-Activated Receptor 4 (PAR4) antagonist. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Physical and Chemical Properties

7,4'-Dimethoxy-3-hydroxyflavone is a solid, crystalline compound. Its core structure is based on the flavone (B191248) backbone, characterized by a fifteen-carbon skeleton consisting of two phenyl rings and a heterocyclic ring. The key functional groups are a hydroxyl group at position 3 and two methoxy (B1213986) groups at positions 7 and 4'.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄O₅ | [1][2] |

| Molecular Weight | 298.29 g/mol | [2][3] |

| Melting Point | 196-197 °C | [1] |

| Appearance | Yellow crystals | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in Methanol (B129727), DMSO | [1][4] |

| CAS Number | 13198-99-7 | [5] |

Spectral Data

-

¹H-NMR and ¹³C-NMR: The proton and carbon nuclear magnetic resonance spectra would confirm the presence of the aromatic protons on the A and B rings, the methoxy groups, and the carbon skeleton of the flavone structure.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) functional groups present in the molecule.[3]

-

UV-Vis Spectroscopy: The ultraviolet-visible spectrum in a solvent like methanol would exhibit absorption maxima characteristic of the flavone chromophore.

Experimental Protocols

Synthesis of 7,4'-Dimethoxy-3-hydroxyflavone

A common method for the synthesis of flavones is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a chalcone (B49325). A plausible synthetic route for 7,4'-Dimethoxy-3-hydroxyflavone is outlined below.

This step involves the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde.

-

Reactants: 2-hydroxy-4-methoxyacetophenone and 4-methoxybenzaldehyde (B44291).

-

Procedure:

-

Dissolve equimolar amounts of 2-hydroxy-4-methoxyacetophenone and 4-methoxybenzaldehyde in ethanol (B145695).

-

Add an aqueous solution of sodium hydroxide (B78521) (NaOH) to the mixture and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into cold water and acidify with dilute hydrochloric acid (HCl).

-

The precipitated chalcone is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.[6][7]

-

-

Reactants: 2'-hydroxy-4,4'-dimethoxychalcone.

-

Procedure:

-

Dissolve the synthesized chalcone in a suitable solvent such as a mixture of ethanol and aqueous sodium hydroxide.

-

Add hydrogen peroxide (H₂O₂) dropwise to the stirred solution while maintaining the temperature.

-

After the addition is complete, continue stirring for a few hours.

-

The reaction mixture is then acidified to precipitate the 7,4'-Dimethoxy-3-hydroxyflavone.

-

The product is filtered, washed, dried, and can be further purified by recrystallization.[8]

-

Caption: Synthetic workflow for 7,4'-Dimethoxy-3-hydroxyflavone.

Characterization Methods

The synthesized compound should be characterized to confirm its identity and purity.

-

Melting Point: Determination of the melting point and comparison with the literature value.

-

Thin Layer Chromatography (TLC): To check the purity of the compound.

-

Spectroscopic Analysis: As detailed in section 1.2, NMR, MS, and IR spectroscopy are essential for structural confirmation.

Biological Activity and Signaling Pathways

7,4'-Dimethoxy-3-hydroxyflavone has been identified as a potent and orally active antagonist of the Protease-Activated Receptor 4 (PAR4).[5] This activity gives it significant potential as an antithrombotic agent.[9] It also exhibits antioxidant properties.[10]

PAR4 Antagonism and Antiplatelet Activity

PAR4 is a G-protein coupled receptor that plays a crucial role in thrombin-mediated platelet activation. 7,4'-Dimethoxy-3-hydroxyflavone has been shown to inhibit PAR4-mediated human platelet aggregation with an IC50 of 1.4 μM.[5] Its mechanism of action involves the inhibition of downstream signaling pathways initiated by PAR4 activation.[9][11]

The key signaling cascades inhibited by 7,4'-Dimethoxy-3-hydroxyflavone include:

-

Ca²⁺/Protein Kinase C (PKC) Pathway: Inhibition of intracellular calcium mobilization and subsequent PKC activation.[9][11]

-

Akt Pathway: Downregulation of the PI3K/Akt signaling pathway.[9][11]

-

MAP Kinase Pathways: Inhibition of the phosphorylation of ERK and p38 MAP kinases.[9][11]

By blocking these pathways, the compound prevents platelet aggregation, GPIIb/IIIa activation, and P-selectin secretion.[9][11] Importantly, it has been shown to have antithrombotic effects in vivo without significantly increasing bleeding time, a common side effect of many antiplatelet drugs.[9]

Caption: PAR4 signaling pathway and inhibition by 7,4'-Dimethoxy-3-hydroxyflavone.

Amelioration of Diabetic Endothelial Dysfunction

In the context of diabetes, high glucose levels can induce the expression of PAR4 in endothelial cells, contributing to vascular complications. 7,4'-Dimethoxy-3-hydroxyflavone has been shown to ameliorate this endothelial dysfunction.[10] Its beneficial effects are attributed to a dual mechanism:

-

PAR4 Antagonism: It blocks the pro-inflammatory and procoagulant states promoted by the tissue factor-thrombin-PAR4 loop.[10]

-

Antioxidant Activity: It inhibits the activation of NF-κB, a key transcription factor involved in inflammation, by reducing reactive oxygen species (ROS). This, in turn, suppresses the hyperglycemia-induced expression of PAR4 and other pro-inflammatory factors.[10][12]

Conclusion

7,4'-Dimethoxy-3-hydroxyflavone is a promising flavonoid with well-defined antiplatelet and antioxidant activities. Its ability to selectively antagonize PAR4 with a favorable safety profile makes it an attractive candidate for the development of new antithrombotic therapies. Furthermore, its capacity to mitigate diabetic endothelial dysfunction highlights its potential in treating vascular complications associated with diabetes. This guide provides a solid foundation of its chemical, physical, and biological properties to encourage and facilitate further research into its therapeutic applications.

References

- 1. 7,4'-DIMETHOXY-3-HYDROXYFLAVONE | | INDOFINE Chemical Company [indofinechemical.com]

- 2. 7,4'-DIMETHOXY-3-HYDROXYFLAVONE [m.chemicalbook.com]

- 3. 7,3'-Dimethoxy-3-hydroxyflavone | C17H14O5 | CID 688836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. 7,4'-Dimethoxy-3-hydroxyflavone Datasheet DC Chemicals [dcchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 7,4'-dimethoxy-3-hydroxyflavone, a protease-activated receptor 4 (PAR4) inhibitor with antioxidant activity, ameliorates diabetic endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Biological Activity of 7,4'-Dimethoxy-3-hydroxyflavone

Introduction

7,4'-Dimethoxy-3-hydroxyflavone is a flavonoid that has garnered scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its biological effects, focusing on its antithrombotic, anticancer, anti-inflammatory, and antioxidant properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Antithrombotic Activity: A Novel PAR4 Antagonist

7,4'-Dimethoxy-3-hydroxyflavone has been identified as a novel antagonist of Protease-Activated Receptor 4 (PAR4), a key receptor involved in thrombin-mediated platelet activation.[1][2] This activity makes it a promising candidate for the development of new antiplatelet therapies with a potentially lower bleeding risk.

Mechanism of Action

The compound effectively inhibits PAR4-mediated human platelet aggregation, GPIIb/IIIa activation, and P-selectin secretion.[2] Its mechanism involves the suppression of downstream signaling pathways, including intracellular calcium mobilization (Ca²⁺), protein kinase C (PKC), Akt, and the MAP kinases ERK and p38.[2][3] Furthermore, it has been shown to suppress PAR4-mediated β-arrestin recruitment.[2]

In Vivo Efficacy

In a murine model of FeCl₃-induced carotid artery thrombosis, oral administration of 7,4'-dimethoxy-3-hydroxyflavone significantly protected against arterial occlusion without a significant effect on tail bleeding time, suggesting a favorable safety profile.

Experimental Protocols

1.3.1. Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet clumping induced by an agonist.

-

Protocol:

-

Prepare human platelet-rich plasma (PRP) from whole blood.

-

Pre-incubate the PRP with various concentrations of 7,4'-dimethoxy-3-hydroxyflavone or vehicle control.

-

Induce platelet aggregation using a PAR4-activating peptide (PAR4-AP).

-

Measure the change in light transmission using a platelet aggregometer to determine the extent of aggregation.[1]

-

1.3.2. FeCl₃-Induced Carotid Artery Thrombosis Model

This in vivo model assesses the antithrombotic efficacy of a compound.

-

Protocol:

-

Anesthetize the mouse and surgically expose the common carotid artery.

-

Administer 7,4'-dimethoxy-3-hydroxyflavone or vehicle control orally at a predetermined time before injury.

-

Induce vascular injury by applying a filter paper saturated with ferric chloride (FeCl₃) solution to the artery for a specific duration (e.g., 3 minutes).[1][4]

-

Monitor blood flow using a Doppler flow probe to determine the time to occlusion.[1]

-

Anticancer Activity

7,4'-Dimethoxy-3-hydroxyflavone has demonstrated potential as an anticancer agent through its ability to inhibit aromatase and modulate signaling pathways involved in cancer progression.

Aromatase Inhibition

The compound exhibits inhibitory activity against aromatase (cytochrome P450 19), an enzyme crucial for estrogen biosynthesis.[5] This makes it a potential candidate for the treatment of hormone-dependent cancers, such as certain types of breast cancer.

Activity in Glioblastoma

In the context of glioblastoma, 7,4'-dimethoxy-3-hydroxyflavone has been shown to suppress the migration and invasion of cancer cells.[3] This effect is attributed to the inhibition of the p38 and ERK signaling pathways.[3] It is important to note that specific IC50 values for the anti-migratory and anti-invasive effects on glioblastoma cell lines have not been reported in the reviewed literature.[3]

Experimental Protocols

2.3.1. Aromatase Inhibition Assay

This assay quantifies the inhibition of aromatase activity.

-

Protocol:

-

Use recombinant human aromatase as the enzyme source.

-

A fluorogenic substrate is converted by aromatase into a fluorescent product.

-

Incubate the enzyme with various concentrations of 7,4'-dimethoxy-3-hydroxyflavone.

-

Measure the fluorescence to determine the level of inhibition.[5] The IC50 value is calculated from the dose-response curve.[5]

-

Anti-inflammatory and Antioxidant Activities

Anti-inflammatory Effects

Antioxidant Properties

The antioxidant potential of 7,4'-dimethoxy-3-hydroxyflavone has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[7] The compound exhibited low radical scavenging activity.[7]

Experimental Protocols

3.3.1. DPPH Radical Scavenging Assay

This method assesses the free radical scavenging capacity of a compound.

-

Protocol:

-

Prepare a solution of DPPH in a suitable solvent (e.g., methanol).

-

Mix the DPPH solution with various concentrations of 7,4'-dimethoxy-3-hydroxyflavone.

-

Incubate the mixture in the dark at room temperature.

-

Measure the absorbance at a specific wavelength (around 517 nm).[8] The percentage of scavenging activity is calculated from the reduction in absorbance.[8]

-

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of 7,4'-Dimethoxy-3-hydroxyflavone.

Table 1: Anticancer and Antioxidant Activity

| Biological Activity | Assay/Model | Target/Cell Line | IC50 | Reference(s) |

| Aromatase Inhibition | Recombinant CYP19 | Aromatase | 9.0 μM | [5] |

| Antioxidant Activity | DPPH Radical Scavenging | DPPH Radical | > 100 µg/mL | [7] |

Note: Specific IC50 values for anti-inflammatory cytokine inhibition and anti-migratory/invasive effects on glioblastoma cells are not currently available in the public literature.

Conclusion

7,4'-Dimethoxy-3-hydroxyflavone is a multifaceted flavonoid with significant potential in several therapeutic areas. Its well-defined role as a PAR4 antagonist with in vivo antithrombotic efficacy and a favorable bleeding profile positions it as a strong candidate for cardiovascular drug development. Furthermore, its anticancer activities, particularly as an aromatase inhibitor and an inhibitor of glioblastoma cell migration and invasion, warrant further investigation. While its anti-inflammatory properties are promising, more detailed quantitative studies are needed to fully elucidate its potential in this area. The low antioxidant activity suggests that its primary mechanisms of action are likely receptor- and enzyme-mediated rather than direct radical scavenging. This technical guide provides a solid foundation for researchers to build upon in their exploration of this promising compound.

References

- 1. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Pharmacological Properties of 7,4'-Dimethoxy-3-hydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,4'-Dimethoxy-3-hydroxyflavone, a synthetic flavonoid, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its known biological activities, with a primary focus on its potent antithrombotic effects mediated through the antagonism of Protease-Activated Receptor 4 (PAR4). Additionally, this document explores its role in mitigating diabetic endothelial dysfunction and touches upon other potential, though less characterized, pharmacological properties such as antioxidant and anti-inflammatory activities. This guide synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of its mechanisms of action to serve as a valuable resource for researchers in drug discovery and development.

Introduction

Flavonoids are a diverse class of polyphenolic compounds widely recognized for their broad spectrum of biological activities. 7,4'-Dimethoxy-3-hydroxyflavone is a specific flavone (B191248) derivative that has been identified as a potent and orally active antagonist of PAR4, a key receptor involved in thrombin-mediated platelet activation.[1] This unique activity positions it as a promising candidate for the development of novel antithrombotic agents with a potentially favorable safety profile. This guide will delve into the core pharmacological properties of this compound, presenting the current state of knowledge in a structured and technically detailed manner.

Pharmacological Properties

The primary and most well-documented pharmacological property of 7,4'-Dimethoxy-3-hydroxyflavone is its antiplatelet and antithrombotic activity, stemming from its role as a PAR4 antagonist. It has also been investigated for its beneficial effects in the context of diabetic complications.

Antithrombotic and Antiplatelet Activity

7,4'-Dimethoxy-3-hydroxyflavone has been identified as a potent inhibitor of PAR4-mediated human platelet aggregation.[1] This inhibitory action is central to its potential as an antithrombotic agent.

Quantitative Data:

| Activity | IC50 Value | Cell/System | Reference |

| PAR4-mediated human platelet aggregation | 1.4 µM | Human Platelets | [1] |

Amelioration of Diabetic Endothelial Dysfunction

In the context of diabetes, hyperglycemia can lead to endothelial dysfunction, a key factor in the development of vascular complications. 7,4'-Dimethoxy-3-hydroxyflavone has shown promise in mitigating these effects. Oral administration of this compound has been found to prevent the up-regulation of vascular PAR4, reduce oxidative stress, and ameliorate endothelial dysfunction in streptozotocin-induced diabetic mouse models.[2][3]

Antioxidant and Anti-inflammatory Properties

While flavonoids, as a class, are known for their antioxidant and anti-inflammatory effects, specific quantitative data for 7,4'-Dimethoxy-3-hydroxyflavone is limited. One study on the structurally similar compound, 7-hydroxy-3',4'-dimethoxyflavone, reported low radical scavenging activity in a DPPH assay, with an IC50 value greater than 100 µg/mL.[4] This suggests that the direct antioxidant capacity of 7,4'-Dimethoxy-3-hydroxyflavone may be modest. Its anti-inflammatory effects are likely linked to its inhibition of signaling pathways such as NF-κB.[2][5]

Anticancer and Neuroprotective Potential

Currently, there is a lack of specific studies with quantitative data (e.g., IC50 values) on the anticancer and neuroprotective effects of 7,4'-Dimethoxy-3-hydroxyflavone. Research in these areas has focused on other related flavonoid compounds.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for 7,4'-Dimethoxy-3-hydroxyflavone is the antagonism of the PAR4 receptor. This initial interaction triggers a cascade of downstream effects, inhibiting multiple signaling pathways crucial for platelet activation and inflammatory responses.

PAR4 Antagonism and Downstream Signaling

As a PAR4 antagonist, 7,4'-Dimethoxy-3-hydroxyflavone inhibits key signaling pathways activated by PAR4 stimulation. These include:

-

Ca²⁺/Protein Kinase C (PKC) Pathway: Inhibition of intracellular calcium mobilization and subsequent PKC activation.

-

Akt Signaling: Attenuation of Akt phosphorylation.

-

MAPK Pathway: Inhibition of the phosphorylation of ERK and p38 mitogen-activated protein kinases.[5]

-

NF-κB Signaling: Suppression of the nuclear factor-kappa B (NF-κB) pathway, which is crucial in inflammatory gene expression.[2]

Inhibition of PAR4 and downstream signaling pathways.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the pharmacological properties of 7,4'-Dimethoxy-3-hydroxyflavone.

PAR4 Antagonist Activity Assay (Platelet Aggregation)

Objective: To determine the inhibitory effect of 7,4'-Dimethoxy-3-hydroxyflavone on PAR4-mediated platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy human donors is collected into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.

-

Platelet Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer.

-

Assay Procedure:

-

A sample of PRP is placed in the aggregometer and pre-incubated with either the vehicle control (e.g., DMSO) or varying concentrations of 7,4'-Dimethoxy-3-hydroxyflavone.

-

A PAR4-activating peptide (e.g., AYPGKF-NH₂) is added to induce platelet aggregation.

-

The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of platelet aggregation against the concentration of the compound.

Workflow for Platelet Aggregation Assay.

In Vivo Model of Diabetic Endothelial Dysfunction

Objective: To evaluate the effect of 7,4'-Dimethoxy-3-hydroxyflavone on endothelial dysfunction in a diabetic animal model.

Methodology:

-

Induction of Diabetes: Diabetes is induced in mice (e.g., C57BL/6) by intraperitoneal injection of streptozotocin (B1681764) (STZ). Blood glucose levels are monitored to confirm the diabetic state.

-

Treatment: Diabetic mice are orally administered with either vehicle control or 7,4'-Dimethoxy-3-hydroxyflavone daily for a specified period (e.g., several weeks).

-

Assessment of Endothelial Dysfunction:

-

Vascular Reactivity: Aortic rings are isolated and mounted in an organ bath to assess endothelium-dependent relaxation in response to agonists like acetylcholine.

-

Biomarker Analysis: Aortic tissues and blood samples are collected to measure markers of inflammation (e.g., cytokines), oxidative stress (e.g., malondialdehyde), and procoagulant factors.

-

Histology: Aortic sections are stained (e.g., with Hematoxylin and Eosin) to examine vascular morphology.

-

Experimental workflow for the in vivo diabetic model.

Western Blot for Phosphorylated Kinases (Akt, ERK, p38)

Objective: To determine the effect of 7,4'-Dimethoxy-3-hydroxyflavone on the phosphorylation of key signaling kinases.

Methodology:

-

Cell Culture and Treatment: Platelets or relevant cell lines are pre-incubated with the compound or vehicle, followed by stimulation with a PAR4 agonist.

-

Protein Extraction: Cells are lysed to extract total protein.

-

SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of Akt, ERK, and p38, as well as antibodies for the total forms of these proteins.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.

-

Quantification: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels.

Conclusion

7,4'-Dimethoxy-3-hydroxyflavone is a promising pharmacological agent, primarily characterized by its potent antagonism of the PAR4 receptor, leading to significant antiplatelet and antithrombotic effects. Its ability to ameliorate diabetic endothelial dysfunction in preclinical models further highlights its therapeutic potential. While its direct antioxidant and broader anti-inflammatory activities require more detailed quantitative investigation, its inhibitory effects on key signaling pathways like NF-κB, Akt, and MAPKs provide a solid mechanistic foundation for its observed effects. Further research is warranted to explore its full therapeutic utility, particularly in the context of cardiovascular diseases and diabetic complications. This guide provides a foundational resource for scientists and researchers to build upon in their future investigations of this intriguing flavonoid.

References

- 1. researchgate.net [researchgate.net]

- 2. 7,4'-dimethoxy-3-hydroxyflavone, a protease-activated receptor 4 (PAR4) inhibitor with antioxidant activity, ameliorates diabetic endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

7,4'-Dimethoxy-3-hydroxyflavone: A Novel Protease-Activated Receptor 4 (PAR4) Antagonist for Antithrombotic Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7,4'-Dimethoxy-3-hydroxyflavone (DMHF), a naturally derived flavonoid identified as a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4). PAR4, a G protein-coupled receptor activated by thrombin, plays a crucial role in the sustained phase of platelet activation and thrombus formation. Its inhibition presents a promising strategy for the development of novel antithrombotic agents with a potentially wider therapeutic window and reduced bleeding risk compared to existing antiplatelet therapies. This document details the pharmacological profile of DMHF, its mechanism of action, quantitative efficacy data, and the experimental protocols utilized in its characterization. Furthermore, it provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific basis.

Introduction

Thrombotic disorders, including myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. Platelet activation and aggregation are central to the pathophysiology of these diseases. Protease-activated receptors (PARs), particularly PAR1 and PAR4, are key thrombin receptors on human platelets. While PAR1 mediates the initial, rapid platelet response to thrombin, PAR4 is responsible for a more prolonged and sustained activation, contributing significantly to thrombus stability.[1][2] Consequently, antagonism of PAR4 is an attractive therapeutic approach for the prevention of arterial thrombosis.[3][4]

7,4'-Dimethoxy-3-hydroxyflavone, a flavonoid compound, has been identified through virtual screening and subsequent bioassays as a novel PAR4 antagonist.[5][6] Preclinical studies have demonstrated its efficacy in inhibiting PAR4-mediated platelet functions and in vivo thrombosis models, with a notable characteristic of a reduced bleeding tendency.[5] This guide aims to consolidate the current scientific knowledge on DMHF as a PAR4 antagonist for researchers and professionals in the field of drug development.

Pharmacological Profile and Mechanism of Action

7,4'-Dimethoxy-3-hydroxyflavone selectively inhibits PAR4-mediated signaling in human platelets. Its antagonistic activity has been demonstrated through the inhibition of several key downstream events following PAR4 activation.

Mechanism of Action: DMHF exerts its antagonistic effect by blocking the signaling cascade initiated by PAR4 activation. Upon activation by thrombin or a PAR4-activating peptide (PAR4-AP), PAR4 couples to Gq and G12/13 proteins.[1][7] This leads to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently induce an increase in intracellular calcium concentration ([Ca2+]i) and activate protein kinase C (PKC).[7] 7,4'-Dimethoxy-3-hydroxyflavone has been shown to inhibit these downstream signaling pathways, including Ca2+/PKC, as well as the phosphorylation of Akt, and the MAP kinases ERK and p38.[5][6] Furthermore, it suppresses PAR4-mediated β-arrestin recruitment.[5][6]

In addition to its direct anti-PAR4 activity, DMHF has been reported to possess antioxidant properties, which may contribute to its beneficial effects in vascular diseases by inhibiting reactive oxygen species (ROS)-dependent NF-κB activation.[8][9]

Specificity: Studies have indicated that 7,4'-Dimethoxy-3-hydroxyflavone exhibits a selective inhibitory effect on platelet aggregation induced by the PAR4-activating peptide (AYPGKF-NH2) over that induced by the PAR1-activating peptide (SFLLRN-NH2) or the thromboxane (B8750289) A2 receptor agonist U46619.[6]

Quantitative Efficacy Data

The following tables summarize the quantitative data on the efficacy of 7,4'-Dimethoxy-3-hydroxyflavone in various in vitro and in vivo assays.

Table 1: In Vitro Inhibition of Platelet Function

| Assay | Agonist | Species | Test System | Endpoint | Concentration of DMHF | % Inhibition / Effect | Reference |

| Platelet Aggregation | PAR4-AP (AYPGKF-NH2) | Human | Washed Platelets | Aggregation | Not Specified | Inhibited | [5][6] |

| GPIIb/IIIa Activation | PAR4-AP (AYPGKF-NH2) | Human | Platelets | PAC-1 Binding | Not Specified | Inhibited | [5][6] |

| P-Selectin Secretion | PAR4-AP (AYPGKF-NH2) | Human | Platelets | CD62P Expression | Not Specified | Inhibited | [5][6] |

| Thrombus Formation | Collagen | Human | Recalcified Whole Blood (Microfluidics) | Thrombus Formation | Not Specified | Reduced | [5][6] |

| PAR4 Expression | High Glucose | Human | Endothelial Cells (EA.hy926) | mRNA & Protein Levels | 1-10 µM | Decreased | [8] |

Table 2: In Vivo Antithrombotic Activity and Bleeding Time

| Model | Species | Treatment | Endpoint | Result | Reference |

| FeCl3-induced Carotid Artery Thrombosis | Mouse | 7,4'-dimethoxy-3-hydroxyflavone | Occlusion Time | Significantly Protected | [5] |

| Tail Bleeding Time | Mouse | 7,4'-dimethoxy-3-hydroxyflavone | Bleeding Time | Not Significantly Affected | [5] |

| Streptozotocin-induced Diabetic Model | Mouse | Oral administration of DMHF | Vascular PAR4 Expression & Endothelial Dysfunction | Ameliorated | [8][9] |

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to characterize the PAR4 antagonistic activity of 7,4'-Dimethoxy-3-hydroxyflavone.

In Vitro Assays

4.1.1 Human Platelet Aggregation Assay:

-

Platelet Preparation: Human blood is collected from healthy, drug-free volunteers into anticoagulant (e.g., acid-citrate-dextrose). Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed. Washed platelets are prepared by further centrifugation of PRP and resuspension in a suitable buffer (e.g., Tyrode's buffer).

-

Aggregation Measurement: Platelet aggregation is monitored using a lumi-aggregometer. Washed platelets are pre-incubated with various concentrations of 7,4'-Dimethoxy-3-hydroxyflavone or vehicle control for a specified time at 37°C.

-

Agonist Stimulation: Aggregation is initiated by the addition of a PAR4-activating peptide (e.g., AYPGKF-NH2). The change in light transmission, which corresponds to the extent of aggregation, is recorded over time.

4.1.2 Flow Cytometry for GPIIb/IIIa Activation and P-Selectin Expression:

-

Platelet Preparation and Treatment: Washed human platelets are prepared as described above and treated with 7,4'-Dimethoxy-3-hydroxyflavone or vehicle.

-

Stimulation and Staining: Platelets are stimulated with a PAR4 agonist. Following stimulation, platelets are incubated with fluorescently labeled antibodies against activated GPIIb/IIIa (e.g., PAC-1) and P-selectin (e.g., anti-CD62P).

-

Data Acquisition and Analysis: The fluorescence intensity of the stained platelets is measured using a flow cytometer. The percentage of positive cells and the mean fluorescence intensity are analyzed to quantify receptor activation and granule secretion.

4.1.3 Microfluidic Thrombus Formation Assay:

-

Device Preparation: Microfluidic chambers are coated with collagen to mimic a thrombogenic surface.

-

Blood Perfusion: Recalcified whole blood, pre-treated with 7,4'-Dimethoxy-3-hydroxyflavone or vehicle, is perfused through the collagen-coated chambers at a defined arterial shear rate.

-

Imaging and Analysis: Thrombus formation is visualized and quantified in real-time using fluorescence microscopy (e.g., by labeling platelets with a fluorescent dye). The surface area covered by thrombi is measured to assess the antithrombotic effect.

4.1.4 β-Arrestin Recruitment Assay:

-

Cell Culture and Transfection: A cell line (e.g., CHO-K1) is used that exogenously expresses human PAR4. These cells are engineered to express a reporter system for β-arrestin recruitment (e.g., enzyme complementation assay).

-

Compound Treatment and Stimulation: The cells are treated with 7,4'-Dimethoxy-3-hydroxyflavone followed by stimulation with a PAR4 agonist.

-

Signal Detection: The recruitment of β-arrestin to the activated PAR4 is measured by detecting the signal from the reporter system (e.g., luminescence or fluorescence).

In Vivo Models

4.2.1 Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model:

-

Animal Preparation: Mice are anesthetized, and the common carotid artery is surgically exposed.

-

Drug Administration: 7,4'-Dimethoxy-3-hydroxyflavone or vehicle is administered to the mice (e.g., intraperitoneally or orally) at a specified time before the injury.

-

Thrombosis Induction: A piece of filter paper saturated with FeCl3 solution is applied to the adventitial surface of the carotid artery to induce endothelial injury and subsequent thrombosis.

-

Blood Flow Monitoring: Blood flow in the carotid artery is monitored continuously using a Doppler flow probe. The time to complete occlusion of the artery is recorded as the primary endpoint.

4.2.2 Tail Bleeding Time Assay:

-

Animal Preparation: Mice are anesthetized and placed in a restraining device.

-

Drug Administration: 7,4'-Dimethoxy-3-hydroxyflavone or vehicle is administered as in the thrombosis model.

-

Tail Transection: A small segment (e.g., 3 mm) of the tail tip is transected with a scalpel.

-

Bleeding Time Measurement: The tail is immediately immersed in warm saline, and the time until bleeding ceases for a defined period (e.g., 30 seconds) is recorded.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: PAR4 signaling pathway and the inhibitory action of 7,4'-Dimethoxy-3-hydroxyflavone.

References

- 1. researchgate.net [researchgate.net]

- 2. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 7, 4'-dimethoxy-3-hydroxyflavone as a protease-activated receptor 4 antagonist with antithrombotic activity and less bleeding tendency in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 7,4'-dimethoxy-3-hydroxyflavone, a protease-activated receptor 4 (PAR4) inhibitor with antioxidant activity, ameliorates diabetic endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antioxidant Potential of 7,4'-Dimethoxy-3-hydroxyflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant potential of the flavonoid 7,4'-Dimethoxy-3-hydroxyflavone. This document synthesizes available data on its biological activities, outlines relevant experimental methodologies, and visualizes key signaling pathways to support further research and development. While direct quantitative data from in vitro antioxidant assays are limited for this specific compound, this guide presents available cellular and in vivo evidence, alongside data for structurally similar flavonoids, to build a comprehensive profile of its antioxidant capabilities.

Executive Summary

Quantitative Data on Antioxidant Activity

Direct quantitative measures of the in vitro antioxidant capacity of 7,4'-Dimethoxy-3-hydroxyflavone are not extensively documented. However, data from in vivo studies and research on structurally related compounds provide valuable insights into its potential.

In Vivo Antioxidant Activity

A key study investigating the effects of 7,4'-Dimethoxy-3-hydroxyflavone in a diabetic mouse model provides significant evidence of its in vivo antioxidant action. Administration of the compound led to a marked reduction in established biomarkers of oxidative stress.

Table 1: In Vivo Antioxidant Effects of 7,4'-Dimethoxy-3-hydroxyflavone in a Diabetic Mouse Model

| Biomarker | Method | Result | Reference |

| Malondialdehyde (MDA) | TBARS Assay | Statistically significant reduction in serum MDA levels compared to the diabetic control group. | [2] |

| 8-hydroxy-2'-deoxyguanosine (8-OHdG) | Immunohistochemistry | Noticeable decrease in aortic 8-OHdG levels, indicating reduced oxidative DNA damage. | [2] |

Comparative In Vitro Antioxidant Activity

To provide a contextual understanding of the potential free radical scavenging activity of 7,4'-Dimethoxy-3-hydroxyflavone, the following table includes data for a structurally similar flavonoid, 7-hydroxy-3',4'-dimethoxyflavone. It is important to note that the substitution pattern of hydroxyl and methoxy (B1213986) groups significantly influences antioxidant activity.

Table 2: DPPH Radical Scavenging Activity of a Structurally Related Flavonoid

| Compound | Assay | IC50 Value (µg/mL) | Interpretation | Reference |

| 7-hydroxy-3',4'-dimethoxyflavone | DPPH | > 100 | Low radical scavenging activity | [3] |

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the antioxidant potential of 7,4'-Dimethoxy-3-hydroxyflavone.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method for evaluating the ability of a compound to act as a free radical scavenger.

-

Principle: In the presence of an antioxidant, the stable DPPH radical is reduced, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[3]

-

Reagents and Equipment:

-

7,4'-Dimethoxy-3-hydroxyflavone

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

Positive control (e.g., Ascorbic acid, Trolox)

-

UV-Vis spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a stock solution of 7,4'-Dimethoxy-3-hydroxyflavone in a suitable solvent (e.g., methanol).

-

Prepare a working solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add varying concentrations of the test compound.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

-

Principle: A cell-permeable dye (DCFH-DA) is taken up by cells and deacetylated to a non-fluorescent compound (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent DCF. Antioxidants can inhibit this oxidation.

-

Reagents and Equipment:

-

Adherent cell line (e.g., HepG2, HeLa)

-

7,4'-Dimethoxy-3-hydroxyflavone

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

A free radical initiator (e.g., AAPH)

-

Positive control (e.g., Quercetin)

-

Fluorescence microplate reader

-

-

Procedure:

-

Culture cells to confluence in a 96-well black microplate.

-

Pre-incubate the cells with DCFH-DA and varying concentrations of 7,4'-Dimethoxy-3-hydroxyflavone.

-

After incubation, wash the cells.

-

Add the free radical initiator to induce oxidative stress.

-

Measure the fluorescence intensity over time at an excitation of ~485 nm and an emission of ~535 nm.

-

Quantify the inhibition of DCF formation by the test compound relative to the control.

-

Signaling Pathways and Mechanisms of Action

Flavonoids exert their antioxidant effects through both direct radical scavenging and modulation of intracellular signaling pathways.

Inhibition of ROS-Dependent NF-κB Activation